molecular formula C17H19F3N2O2 B2873367 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1798675-05-4

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2873367
CAS No.: 1798675-05-4
M. Wt: 340.346
InChI Key: HPSHOZAXOUAHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This propanamide derivative features a 1-methyl-1H-pyrrole group linked to a 4-(trifluoromethyl)phenyl moiety, structural elements commonly associated with investigations into various biological targets . Compounds within this structural class are frequently explored for their potential as molecular probes. The pyrrole ring can serve as a key heteromonocyclic element in pharmacophore development, while the trifluoromethyl group is often utilized to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers are investigating similar propanamide-based structures for a range of applications, including the study of G protein-coupled receptors (GPCRs) and the development of targeted protein degraders . The presence of the hydroxyethyl-pyrrole segment offers a potential handle for further chemical modification or for studying molecular interactions. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-22-10-2-3-14(22)15(23)11-21-16(24)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,15,23H,6,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSHOZAXOUAHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Contains an indole-ethyl group and fluorinated biphenyl.
  • Synthesis: Prepared via carbodiimide-mediated coupling of flurbiprofen (a fluorobiphenylpropanoic acid) with tryptamine, emphasizing the utility of amide bonds in linking aromatic and heterocyclic motifs .
  • The fluorine atom on the biphenyl may enhance bioavailability compared to the trifluoromethyl group .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide
  • Structure : Features a ferrocenyl (metallocene) group and nitro-trifluoromethylphenyl substituent.
  • Key Differences : The ferrocenyl group introduces redox activity absent in the target compound. The nitro group increases electron-withdrawing effects but may reduce metabolic stability compared to the target’s hydroxyl-pyrrole system .
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
  • Structure : Shares a hydroxypropanamide backbone and trifluoromethylphenyl group but lacks the pyrrole moiety.
  • Key Differences: The nitro group may confer higher reactivity and lower stability than the target’s methylpyrrole group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound ~343.3 (estimated) Not reported Hydroxyethyl-pyrrole, trifluoromethylphenyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ~406.4 Not reported Indole-ethyl, fluorobiphenyl
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Fluorophenyl, chromenone, pyrazolopyrimidine
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ~292.2 Not reported Nitro, trifluoromethylphenyl

Functional Group Impact on Bioactivity

  • Trifluoromethylphenyl : Enhances membrane permeability and resistance to oxidative metabolism. Present in the target compound and derivatives .
  • Heterocycles (Pyrrole vs.
  • Hydroxyl Groups: The target’s hydroxyethyl group may improve solubility compared to ’s chromenone derivative, which lacks polar substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.